molecular formula C23H22N4O2 B11016652 N-{1-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-1H-indol-4-yl}acetamide

N-{1-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-1H-indol-4-yl}acetamide

Cat. No.: B11016652
M. Wt: 386.4 g/mol
InChI Key: RCJZDXBAYVNKIO-UHFFFAOYSA-N
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Description

N-{1-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-1H-indol-4-yl}acetamide: N-(2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide , belongs to the indole class of compounds. Indole derivatives have garnered significant interest due to their diverse biological activities. The indole scaffold is present in various synthetic drug molecules and natural products, making it a valuable pharmacophore for drug development .

Preparation Methods

Synthetic Routes: The synthetic preparation of N-{1-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-1H-indol-4-yl}acetamide involves the following steps:

    Condensation: The condensation of an appropriate indole derivative with an acetylating agent (such as acetic anhydride) yields the intermediate compound.

    Hydrolysis: The intermediate undergoes hydrolysis to form the final product.

Industrial Production: While specific industrial production methods for this compound are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.

Chemical Reactions Analysis

Reactions:

N-{1-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-1H-indol-4-yl}acetamide: can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions.

    Reduction: Reduction processes are possible.

    Substitution: Substitution reactions can occur at appropriate functional groups.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can be employed.

Major Products: The specific products formed depend on the reaction conditions and substituents present. Detailed mechanistic studies are essential to identify major products.

Scientific Research Applications

N-{1-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-1H-indol-4-yl}acetamide: finds applications in:

    Chemistry: As a versatile building block for the synthesis of other compounds.

    Biology: Potential bioactivity, including antiviral, anti-inflammatory, and antioxidant properties.

    Medicine: Further exploration for therapeutic applications.

    Industry: Its role in the development of novel materials or pharmaceuticals.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets and signaling pathways.

Properties

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

N-[1-[2-oxo-2-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethyl]indol-4-yl]acetamide

InChI

InChI=1S/C23H22N4O2/c1-15(28)24-20-7-4-8-22-17(20)9-11-26(22)14-23(29)27-12-10-21-18(13-27)16-5-2-3-6-19(16)25-21/h2-9,11,25H,10,12-14H2,1H3,(H,24,28)

InChI Key

RCJZDXBAYVNKIO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)N3CCC4=C(C3)C5=CC=CC=C5N4

Origin of Product

United States

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